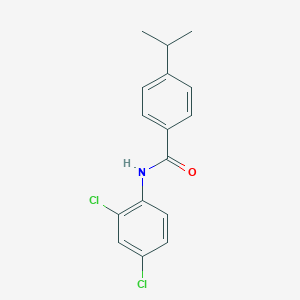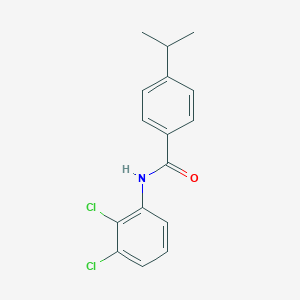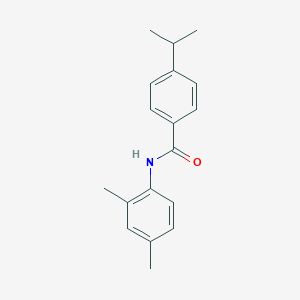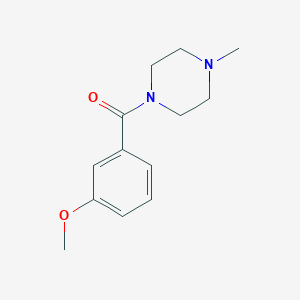![molecular formula C11H11FN2O2S B263862 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to protein substrates. This, in turn, leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole depend on the specific protein kinase that is inhibited. Different protein kinases are involved in the regulation of different cellular processes, and inhibition of a specific protein kinase may lead to specific effects. For example, inhibition of protein kinase A may affect the regulation of glucose metabolism, while inhibition of protein kinase B may affect the regulation of cell survival and proliferation.
実験室実験の利点と制限
One advantage of using 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its specificity for protein kinases. This compound selectively inhibits protein kinases and does not affect other enzymes or cellular processes. This allows researchers to study the specific role of protein kinases in cellular signaling and disease processes.
One limitation of using 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its potential toxicity. This compound may have off-target effects or affect cellular processes that are not directly related to protein kinases. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of this compound in lab experiments.
将来の方向性
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has the potential to be developed into novel therapeutics for various diseases that are associated with dysregulated protein kinase signaling. Future research may focus on identifying specific protein kinases that are involved in disease processes and developing selective inhibitors for these kinases. Additionally, the use of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
合成法
The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been reported in the literature. The method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
科学的研究の応用
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a class of enzymes called protein kinases. Protein kinases play a critical role in cellular signaling pathways and are involved in the regulation of a wide range of biological processes. Therefore, inhibition of protein kinases has the potential to modulate cellular signaling and may lead to the development of novel therapeutics for various diseases.
特性
分子式 |
C11H11FN2O2S |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
1-(4-fluoro-3-methylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3 |
InChIキー |
ZTVBJWFKZYDSAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



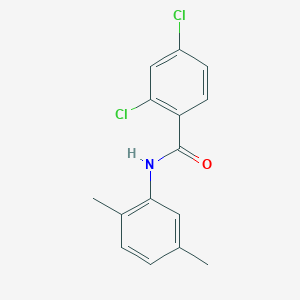
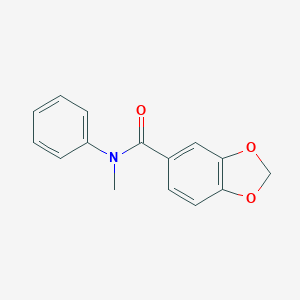
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
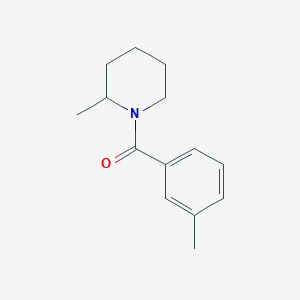


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
